molecular formula C13H21N5O B11742825 3-methoxy-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

3-methoxy-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11742825
M. Wt: 263.34 g/mol
InChI Key: ZBKWUHXVBCXSIG-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes methoxy, methyl, and propyl groups attached to the pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the condensation of 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde with 3-methoxy-1-methyl-1H-pyrazol-4-amine under reductive amination conditions. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and propyl groups makes it a versatile compound for various applications, distinguishing it from other pyrazole derivatives .

Properties

Molecular Formula

C13H21N5O

Molecular Weight

263.34 g/mol

IUPAC Name

3-methoxy-1-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H21N5O/c1-5-6-18-11(7-10(2)15-18)8-14-12-9-17(3)16-13(12)19-4/h7,9,14H,5-6,8H2,1-4H3

InChI Key

ZBKWUHXVBCXSIG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNC2=CN(N=C2OC)C

Origin of Product

United States

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